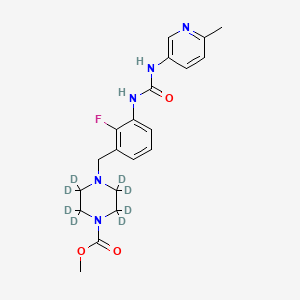
Omecamtiv mecarbil-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Omecamtiv mecarbil-d8 is a deuterated derivative of omecamtiv mecarbil, a cardiac myosin activator. Omecamtiv mecarbil is a novel therapeutic agent designed to enhance cardiac contractility by specifically targeting and activating cardiac myosin. This compound is primarily investigated for its potential in treating heart failure with reduced ejection fraction (HFrEF).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of omecamtiv mecarbil-d8 involves the incorporation of deuterium atoms into the molecular structure of omecamtiv mecarbil. The process typically starts with the synthesis of a urea intermediate, which is then converted to omecamtiv mecarbil through a series of chemical reactions. The deuterium atoms are introduced using deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
Omecamtiv mecarbil-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
科学研究应用
Omecamtiv mecarbil-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating heart failure and other cardiac conditions.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of drug metabolism and pharmacokinetics.
作用机制
Omecamtiv mecarbil-d8 exerts its effects by specifically targeting and activating cardiac myosin. The compound binds to the catalytic S1 domain of cardiac myosin, enhancing the interaction between myosin and actin filaments. This activation increases the rate of phosphate release from myosin, stabilizing the pre-powerstroke and phosphate release states. As a result, the compound prolongs myocardial contraction, leading to increased systolic ejection time and improved cardiac output.
相似化合物的比较
Similar Compounds
Dobutamine: A beta-adrenergic agonist that increases cardiac contractility by stimulating beta-1 adrenergic receptors.
Milrinone: A phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, enhancing cardiac contractility.
Levosimendan: A calcium sensitizer that increases the sensitivity of cardiac myofilaments to calcium, improving contractility.
Uniqueness of Omecamtiv Mecarbil-d8
This compound is unique in its mechanism of action as it directly activates cardiac myosin without altering calcium homeostasis. This distinct mechanism reduces the risk of adverse effects associated with traditional inotropic agents, such as arrhythmias and increased myocardial oxygen consumption. Additionally, the incorporation of deuterium atoms enhances the compound’s stability and metabolic profile, making it a promising candidate for further therapeutic development.
属性
分子式 |
C20H24FN5O3 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
methyl 2,2,3,3,5,5,6,6-octadeuterio-4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)/i8D2,9D2,10D2,11D2 |
InChI 键 |
RFUBTTPMWSKEIW-JNJBWJDISA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CC2=C(C(=CC=C2)NC(=O)NC3=CN=C(C=C3)C)F)([2H])[2H])([2H])[2H])C(=O)OC)([2H])[2H])[2H] |
规范 SMILES |
CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
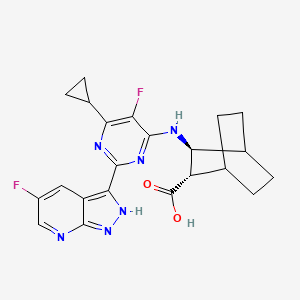

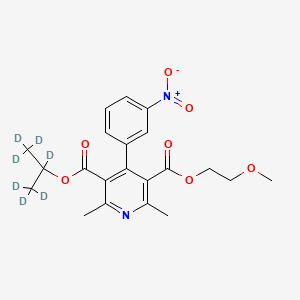
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
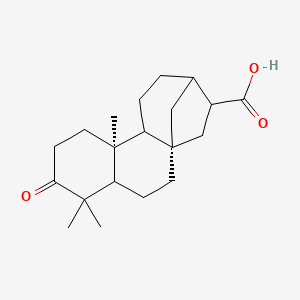
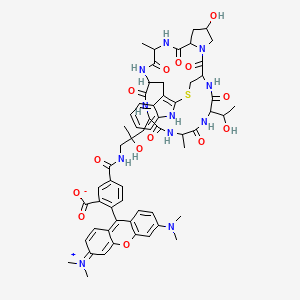

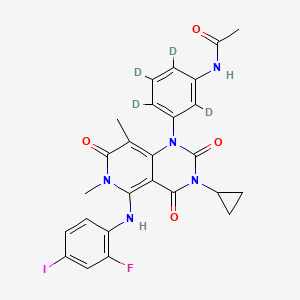
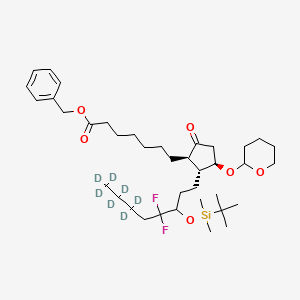
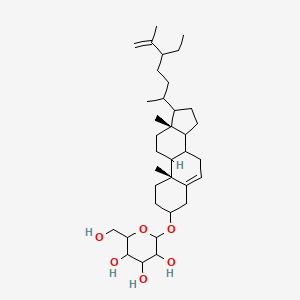
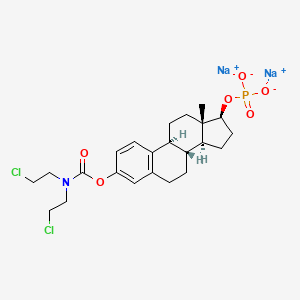
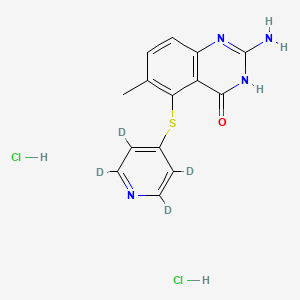
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)
